molecular formula C13H15N5O4S B14516851 N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine CAS No. 62383-35-1

N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine

Cat. No.: B14516851
CAS No.: 62383-35-1
M. Wt: 337.36 g/mol
InChI Key: DEYTXMWSRCQHRZ-UHFFFAOYSA-N
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Description

N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonyl group, and a glycine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with hydrazine hydrate under reflux conditions.

    Sulfonylation: The resulting pyrazole derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Coupling with Glycine: Finally, the sulfonylated pyrazole is coupled with glycine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}alanine
  • N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}valine

Uniqueness

N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications, making it a valuable compound in various research fields.

Properties

CAS No.

62383-35-1

Molecular Formula

C13H15N5O4S

Molecular Weight

337.36 g/mol

IUPAC Name

2-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]phenyl]sulfonylamino]acetic acid

InChI

InChI=1S/C13H15N5O4S/c1-8-13(9(2)16-15-8)18-17-10-3-5-11(6-4-10)23(21,22)14-7-12(19)20/h3-6,14H,7H2,1-2H3,(H,15,16)(H,19,20)

InChI Key

DEYTXMWSRCQHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)N=NC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O

Origin of Product

United States

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